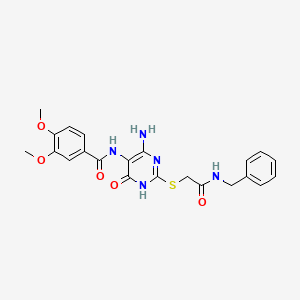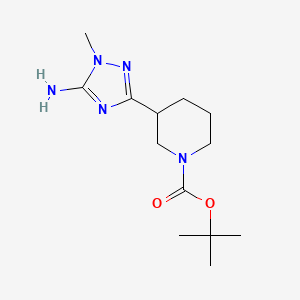![molecular formula C17H16N2O2 B2970423 Ethyl 6-methyl-2-phenylimidazo[1,2-a]pyridine-3-carboxylate CAS No. 127801-87-0](/img/structure/B2970423.png)
Ethyl 6-methyl-2-phenylimidazo[1,2-a]pyridine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 6-methyl-2-phenylimidazo[1,2-a]pyridine-3-carboxylate is a chemical compound with the molecular formula C17H16N2O2 . It is a solid substance at ambient temperature .
Synthesis Analysis
The synthesis of substituted imidazo[1,2-a]pyridin-3-yl-acetic acids, which are similar to the compound , has been developed based on the multicomponent condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This method is simple and effective, providing a broad spectrum of biological activity .Molecular Structure Analysis
The molecular structure of this compound consists of a fused bicyclic 5,6 heterocycle, recognized for its wide range of applications in medicinal chemistry .Chemical Reactions Analysis
The chemical reactions involving this compound are typically condensation reactions. For instance, the synthesis of similar compounds involves the condensation of substituted 2-aminopyridines with α-halo ketones .Physical and Chemical Properties Analysis
This compound has a molecular weight of 280.33 . It is a solid at ambient temperature . The InChI code for this compound is 1S/C17H16N2O2/c1-3-21-17(20)16-15(13-7-5-4-6-8-13)18-14-10-9-12(2)11-19(14)16/h4-11H,3H2,1-2H3 .Applications De Recherche Scientifique
Anti-inflammatory Activity
Ethyl 6-methyl-2-phenylimidazo[1,2-a]pyridine-3-carboxylate and its derivatives have been studied for their potential anti-inflammatory properties. Di Chiacchio et al. (1998) found that among a series of 2-phenylimidazo[1,2-a]pyridine-3-carboxylic esters, acids, and amides, a compound similar to this compound showed notable anti-inflammatory activity. This was further supported by research conducted by Abignente et al. (1982), who synthesized a series of related carboxylic acids and evaluated them for anti-inflammatory and other related activities (Di Chiacchio et al., 1998) (Abignente et al., 1982).
Catalytic Activity
This compound and its related compounds have also been investigated for their catalytic activities. A study by Saddik et al. (2012) revealed that ethyl 7-methylimidazolo[1,2-a] pyridine-2-carboxylate, a compound with a structure similar to this compound, showed effectiveness as a catalyst in the oxidation of catechol to o-quinone (Saddik et al., 2012).
Antiviral Activity
In the field of antiviral research, compounds structurally related to this compound have shown promising results. Chen et al. (2011) synthesized derivatives of ethyl 6-bromo-8-hydroxyimidazo[1,2-a]pyridine-3-carboxylate and evaluated them for anti-Hepatitis B virus activity, finding that several compounds were highly effective in inhibiting HBV DNA replication (Chen et al., 2011).
Synthesis and Applications in Heterocyclic Chemistry
This compound serves as a crucial building block in the synthesis of various heterocyclic compounds. Research by Zhu et al. (2003) on the synthesis of highly functionalized tetrahydropyridines and by Farag et al. (2008) on the creation of new pyrimidine derivatives highlights its versatility in the synthesis of complex organic molecules (Zhu et al., 2003) (Farag et al., 2008).
Mécanisme D'action
Target of Action
Compounds with an imidazo[1,2-a]pyridine-3-carboxylate core have been studied for their anti-proliferative activity againstS. pneumoniae .
Mode of Action
Similar compounds have been shown to exhibit anti-bacterial action againstS. pneumoniae .
Result of Action
Similar compounds have shown anti-bacterial action againstS. pneumoniae .
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, and wearing protective gloves/protective clothing/eye protection/face protection .
Orientations Futures
Imidazo[1,2-a]pyridine compounds have been recognized for their wide range of applications in medicinal chemistry, including as potential treatments for tuberculosis . Future research could explore the development of new methods for the synthesis of these compounds, as well as their potential applications in treating other diseases .
Analyse Biochimique
Biochemical Properties
Compounds with an imidazo[1,2-a]pyridine-3-carboxylate core have been synthesized and screened for their anti-proliferative activity .
Molecular Mechanism
The molecular mechanism of Ethyl 6-methyl-2-phenylimidazo[1,2-a]pyridine-3-carboxylate is not well established. It is known that compounds with a similar imidazo[1,2-a]pyridine-3-carboxylate core have shown inhibitory action on FtsZ and cell division .
Propriétés
IUPAC Name |
ethyl 6-methyl-2-phenylimidazo[1,2-a]pyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2/c1-3-21-17(20)16-15(13-7-5-4-6-8-13)18-14-10-9-12(2)11-19(14)16/h4-11H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGKICPOZCQGAHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N1C=C(C=C2)C)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-Methoxy-3-{3-[(pyridin-4-yloxy)methyl]piperidine-1-carbonyl}pyridine](/img/structure/B2970342.png)



![3-[(2-Bromophenyl)amino]-5-phenylcyclohex-2-en-1-one](/img/structure/B2970348.png)
![tert-butyl 4-{[(4E)-4-[(2H-1,3-benzodioxol-5-yl)methylidene]-5-oxo-2-sulfanylideneimidazolidin-1-yl]methyl}piperazine-1-carboxylate](/img/structure/B2970349.png)

![N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-(4-fluorophenyl)acetamide](/img/structure/B2970351.png)

![3-[(4-Fluorobenzyl)sulfanyl]-1-phenyl-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile](/img/structure/B2970354.png)
![4-BUTOXY-N-[3-(4-BUTOXYBENZAMIDO)NAPHTHALEN-2-YL]BENZAMIDE](/img/structure/B2970356.png)
![N-[2-(4-chlorophenyl)ethyl]-2-({5-[(4-ethoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2970360.png)

![N-(2-methylphenyl)-2-[2-(morpholin-4-yl)-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2970363.png)
